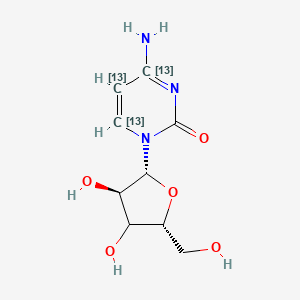

Cytarabine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7-,8-/m1/s1/i1+1,2+1,5+1 |

InChI Key |

UHDGCWIWMRVCDJ-QEDKJTRKSA-N |

Isomeric SMILES |

[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Cytarabine-13C3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cytarabine-13C3, a critical isotopically labeled internal standard for quantitative studies of the antineoplastic agent Cytarabine (also known as Ara-C). This document outlines a generalized synthetic approach, purification methodologies, and the biological context of Cytarabine's mechanism of action.

Introduction

Cytarabine is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. As a pyrimidine nucleoside analog, it disrupts DNA synthesis, primarily targeting rapidly dividing cancer cells. Accurate quantification of Cytarabine and its metabolites in biological matrices is paramount for pharmacokinetic studies, dose optimization, and understanding drug resistance. This compound, with three carbon-13 isotopes incorporated into its cytosine ring, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision.

While specific, proprietary synthesis protocols for this compound are not publicly available, this guide consolidates established chemical principles for the synthesis of labeled nucleoside analogs and purification techniques applicable to Cytarabine to provide a robust framework for its production in a research setting.

Synthetic Approach for this compound

The synthesis of this compound involves the coupling of a 13C-labeled cytosine base with an arabinose sugar derivative, followed by deprotection steps. The key challenge lies in the stereoselective formation of the β-anomer of the glycosidic bond. A generalized synthetic workflow is presented below.

Key Experimental Protocols

2.1.1. Synthesis of 13C3-Labeled Cytosine:

The synthesis of the isotopically labeled pyrimidine base is a critical first step. A common approach involves the condensation of a 13C-labeled urea with a 13C-labeled malic acid derivative, followed by amination and cyclization. The specific positions of the 13C labels (e.g., at C4, C5, and C6) would be determined by the choice of labeled starting materials.

2.1.2. Preparation of a Protected Arabinofuranose Derivative:

Arabinose is protected to prevent unwanted side reactions during the glycosylation step. A typical procedure involves the acetylation of arabinose to form 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose. This protected sugar is then halogenated, for example, with HBr in acetic acid, to yield a reactive glycosyl bromide.

2.1.3. Glycosylation Reaction:

The key bond-forming step is the Vorbrüggen glycosylation. The silylated 13C3-labeled cytosine is reacted with the protected arabinofuranosyl halide in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction must be carefully controlled to favor the formation of the desired β-anomer.

2.1.4. Deprotection:

The protecting groups on the sugar moiety are removed to yield the final product. A common method is Zemplén deacetylation, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide in methanol.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any α-anomer that may have formed. High-performance liquid chromatography (HPLC) is the method of choice for achieving the high purity required for an internal standard.

The Role of Cytarabine-13C3 in Elucidating DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine, a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Understanding the precise mechanisms of its uptake, metabolism, and interaction with cellular machinery is paramount for optimizing therapeutic strategies and overcoming resistance. The use of stable isotope-labeled cytarabine, specifically Cytarabine-13C3, offers a powerful tool for researchers to trace the metabolic fate of the drug and its incorporation into DNA with high precision. This technical guide provides an in-depth overview of the role of this compound in DNA synthesis inhibition studies, detailing its mechanism of action, experimental protocols for its use, and the signaling pathways it perturbs.

Introduction to Cytarabine and the Significance of Isotopic Labeling

Cytarabine, also known as arabinosylcytosine (Ara-C), is a synthetic pyrimidine nucleoside analog that has been a mainstay in the treatment of acute myeloid leukemia (AML) and other leukemias for decades.[1] Its structural similarity to the natural nucleoside deoxycytidine allows it to be transported into cells and subsequently phosphorylated to its active form, cytarabine triphosphate (Ara-CTP).[2][3] Ara-CTP then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S phase of the cell cycle.[1] The incorporation of Ara-C into DNA sterically hinders the rotation of the DNA molecule and inhibits the function of DNA polymerase, ultimately leading to chain termination and the cessation of DNA replication and repair.[1]

The use of stable isotope-labeled compounds, such as this compound, has revolutionized the study of drug metabolism and pharmacokinetics. This compound is a variant of cytarabine in which three carbon atoms in the pyrimidine ring are replaced with the heavy isotope ¹³C. This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that can be accurately detected and quantified using mass spectrometry (MS). This allows researchers to differentiate the exogenously administered drug and its metabolites from their endogenous counterparts, enabling precise tracking of the drug's journey from cellular uptake to its ultimate incorporation into the genome.

Mechanism of Action: A Deeper Dive

The anti-leukemic activity of cytarabine is a multi-step process that begins with its transport into the cell and culminates in the induction of apoptosis.

2.1. Cellular Uptake and Metabolic Activation:

Cytarabine is hydrophilic and requires specialized membrane proteins, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into cells. Once inside the cell, it undergoes a series of phosphorylation steps to become the active triphosphate form, Ara-CTP. This process is catalyzed by three key enzymes:

-

Deoxycytidine kinase (dCK): Catalyzes the initial and rate-limiting step of converting Ara-C to Ara-C monophosphate (Ara-CMP).

-

Deoxycytidylate kinase (dCMPK): Phosphorylates Ara-CMP to Ara-C diphosphate (Ara-CDP).

-

Nucleoside diphosphate kinase (NDPK): Completes the activation by converting Ara-CDP to Ara-CTP.

2.2. Inhibition of DNA Synthesis:

Ara-CTP is the key effector molecule that disrupts DNA synthesis through two primary mechanisms:

-

Competitive Inhibition of DNA Polymerase: Ara-CTP competes with the natural substrate, dCTP, for the active site of DNA polymerases.

-

Incorporation into DNA and Chain Termination: DNA polymerases can incorporate Ara-CMP into the growing DNA strand. The presence of the arabinose sugar moiety in place of deoxyribose distorts the DNA helix and creates a steric hindrance that makes it difficult for the polymerase to add the next nucleotide, effectively terminating DNA chain elongation.

2.3. Induction of Apoptosis:

The cellular stress induced by DNA synthesis inhibition triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. Key signaling pathways implicated in cytarabine-induced apoptosis are discussed in detail in Section 6.

Quantitative Analysis Using this compound

The use of this compound as an internal standard and tracer in mass spectrometry-based assays allows for highly accurate and sensitive quantification of the drug and its metabolites in various biological matrices.

Table 1: Quantitative Data on Cytarabine's Effects

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 | HL-60 | 37 nM | Inhibition of proliferation | |

| ML-1 | 17 nM | Inhibition of proliferation | ||

| Raji | 16 nM | Inhibition of proliferation | ||

| Jurkat | 72 nM | Inhibition of proliferation | ||

| Cell Cycle Arrest | HL-60 | 2.5 and 15 µM | G0/G1 phase arrest | |

| Intracellular Ara-CTP | AML Blasts | Standard Dose | Detectable levels | |

| AML Blasts | High Dose | 27-fold increase vs. standard dose | ||

| DNA Polymerase Inhibition | L5178Y cells | 10 µM Ara-C (in vitro) | 57% inhibition (0.5h), 80% inhibition (3h) |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on DNA synthesis inhibition.

4.1. Cell Culture and Drug Treatment:

-

Cell Culture: Culture leukemia cell lines (e.g., HL-60, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells at a density of 5 x 10⁵ cells/mL in sterile culture plates.

-

Drug Preparation: Prepare a stock solution of this compound (commercially available from suppliers such as Cayman Chemical and Simson Pharma) in sterile, nuclease-free water or DMSO. Further dilute the stock solution to the desired final concentrations in the culture medium.

-

Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time points (e.g., 4, 8, 24, 48 hours). Include an untreated control group for comparison.

4.2. Quantification of Intracellular Ara-CTP-13C3 by LC-MS/MS:

-

Metabolite Extraction:

-

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.

-

Lyse the cells by three cycles of freezing in liquid nitrogen and thawing on ice.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant containing the intracellular metabolites to a new tube.

-

-

LC-MS/MS Analysis:

-

Inject the extracted metabolites onto a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM dimethylhexylamine (DMHA) in water, pH 7) and an organic component (e.g., 5 mM DMHA in 50:50 acetonitrile:water).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode.

-

Monitor the specific mass transition for Ara-CTP-13C3. The exact m/z values will depend on the specific labeling pattern of the ¹³C atoms.

-

Quantify the amount of Ara-CTP-13C3 by comparing its peak area to a standard curve generated with known concentrations of the labeled compound.

-

4.3. Measurement of this compound Incorporation into DNA:

-

Genomic DNA Isolation:

-

Harvest and wash the cells as described in section 4.2.1.

-

Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

DNA Digestion:

-

Quantify the isolated DNA using a fluorometric method (e.g., PicoGreen assay).

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis of Labeled Deoxycytidine:

-

Analyze the digested DNA sample by LC-MS/MS.

-

Separate the nucleosides on a C18 column.

-

Use a mass spectrometer to detect and quantify the amount of ¹³C-labeled deoxycytidine (derived from the incorporated this compound) relative to the total amount of deoxycytidine.

-

Mandatory Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by cytarabine and a general experimental workflow for studying its effects.

Key Signaling Pathways in Cytarabine-Induced Apoptosis

The inhibition of DNA synthesis by cytarabine triggers a complex network of signaling pathways that converge on the induction of apoptosis.

6.1. The Intrinsic (Mitochondrial) Apoptosis Pathway:

Cytarabine treatment leads to the upregulation of several pro-apoptotic BH3-only proteins, including Bim, Puma, and Noxa. These proteins act to neutralize anti-apoptotic Bcl-2 family members, such as Mcl-1, leading to the activation of the effector proteins Bax and Bak. Activated Bax and Bak permeabilize the outer mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade and executes apoptosis.

6.2. The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:

DNA damage induced by cytarabine can activate the p38 MAPK signaling pathway. Activated p38 MAPK can contribute to apoptosis through various mechanisms, including the phosphorylation of H2AX (a marker of DNA double-strand breaks) and the downregulation of the anti-apoptotic protein Mcl-1.

6.3. The AKT/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Cytarabine has been shown to inactivate Akt and inhibit mTOR signaling. Inactivation of Akt can lead to the activation of GSK3β, which in turn can promote the transcription of pro-apoptotic factors like Noxa. Inhibition of the mTOR pathway can also sensitize leukemic cells to the cytotoxic effects of cytarabine.

Conclusion

The use of this compound provides a robust and precise method for investigating the intricate mechanisms of DNA synthesis inhibition by this important chemotherapeutic agent. By enabling the accurate tracing and quantification of the drug and its metabolites, researchers can gain deeper insights into its pharmacokinetics, metabolic activation, and incorporation into DNA. This knowledge is crucial for the development of more effective treatment regimens, the identification of biomarkers for drug response and resistance, and the design of novel therapeutic strategies to improve outcomes for patients with hematological malignancies. The experimental protocols and signaling pathway overviews provided in this guide serve as a valuable resource for scientists and drug development professionals working in this critical area of cancer research.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin, the mTOR kinase inhibitor, sensitizes acute myeloid leukemia cells, HL-60 cells, to the cytotoxic effect of arabinozide cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytarabine-13C3 as a Tracer in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, functions as a nucleoside analog that disrupts DNA synthesis. While its mechanism of action is well-understood, the precise metabolic fate of cytarabine and its broader impact on cellular metabolism are areas of active investigation. The use of stable isotope-labeled tracers, particularly Cytarabine-13C3, offers a powerful methodology to dissect these complex metabolic networks. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using this compound as a tracer in metabolic pathway analysis. By tracing the journey of the 13C-labeled carbon atoms, researchers can quantify the flux through cytarabine's own activation and catabolic pathways and elucidate its downstream effects on nucleotide metabolism and interconnected pathways, ultimately paving the way for novel therapeutic strategies and a deeper understanding of drug resistance.

Introduction: The Principle of Stable Isotope Tracing with this compound

Stable isotope tracing is a robust technique used to follow the course of atoms through metabolic pathways.[1][2] By replacing a standard nutrient or drug with its isotopically labeled counterpart (e.g., substituting three 12C atoms with 13C in cytarabine), researchers can track the labeled molecule and its metabolic products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

When this compound is introduced to cells, it is taken up and metabolized alongside its unlabeled counterpart. Mass spectrometry can then distinguish between the unlabeled (M+0) and labeled (M+3) forms of cytarabine and its downstream metabolites. This allows for the precise quantification of:

-

Drug Metabolism and Activation: The rate of conversion of this compound into its active form, ara-CTP-13C3, and its inactive metabolite, ara-U-13C3.

-

Metabolic Flux: The rate of flow of metabolites through specific pathways influenced by cytarabine treatment.

-

Nutrient Contribution: The relative contribution of cytarabine's carbon skeleton to other metabolic pools, although this is expected to be minimal given its primary role in DNA incorporation.

-

Pathway Perturbations: How cytarabine affects the flux of central carbon metabolism, such as the pentose phosphate pathway (PPP) and purine/pyrimidine synthesis, by observing changes in the labeling patterns of key metabolites.

Cytarabine Metabolic and Signaling Pathways

Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis.[4] This process begins with its transport into the cell and a series of phosphorylation steps to become the active triphosphate form.

Metabolic Activation and Catabolism Pathway

Cytarabine is a prodrug that must be anabolized to its active form, cytarabine triphosphate (ara-CTP), and can be catabolized to the inactive uracil arabinoside (ara-U).[5]

-

Activation (Anabolic) Pathway:

-

Cytarabine (ara-C) is transported into the cell by nucleoside transporters (e.g., hENT1).

-

Deoxycytidine kinase (dCK) phosphorylates ara-C to ara-C monophosphate (ara-CMP).

-

Cytidine monophosphate kinase (CMPK) further phosphorylates ara-CMP to ara-C diphosphate (ara-CDP).

-

Nucleoside diphosphate kinases (NDPKs) complete the activation by phosphorylating ara-CDP to ara-CTP.

-

Ara-CTP is incorporated into DNA by DNA polymerases, leading to chain termination and cell death.

-

-

Inactivation (Catabolic) Pathway:

-

Cytidine deaminase (CDA) can deaminate ara-C in the plasma and within cells to the inactive ara-U.

-

Deoxycytidylate deaminase can convert ara-CMP to the inactive ara-UMP.

-

The balance between the activating kinase (dCK) and deactivating deaminases is a critical determinant of cytarabine's efficacy.

Purine Metabolism and Cytarabine Resistance

Recent studies using stable isotope tracing with labeled adenosine and adenine have uncovered a link between purine metabolism and cytarabine resistance in acute myeloid leukemia (AML) cells. This pathway highlights how cancer cells can adapt their metabolism to circumvent chemotherapy.

-

Signaling Logic:

-

External purine metabolites (e.g., adenosine) are taken up by leukemia cells.

-

These are converted through various pathways into adenosine monophosphate (AMP).

-

AMP is subsequently converted to deoxyadenosine triphosphate (dATP).

-

Increased intracellular dATP levels promote the formation of SAMHD1 tetramers.

-

The tetrameric form of SAMHD1 is an active dNTPase that can dephosphorylate and inactivate ara-CTP, thus conferring resistance.

-

Experimental Protocols

A successful this compound tracing experiment requires careful planning and execution, from cell culture to data analysis. The following protocol is a synthesized methodology based on established practices in stable isotope tracing and specific analytical methods for cytarabine.

Cell Culture and Isotope Labeling

-

Media Preparation: Use a base medium deficient in cytidine and deoxycytidine to maximize the uptake and utilization of the labeled cytarabine. The medium should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled nucleosides present in standard FBS.

-

Cell Seeding: Seed leukemia cell lines (e.g., MOLM-13, KG-1) at a density that allows for logarithmic growth throughout the experiment.

-

Adaptation: If cells are not typically grown in media with dFBS, adapt them for several passages before the experiment.

-

Labeling: Replace the standard medium with the pre-warmed labeling medium containing a known concentration of this compound. The concentration should be based on prior dose-response studies (e.g., IC50 values).

-

Time Course: Collect samples at multiple time points (e.g., 0, 4, 8, 24 hours) to assess the dynamics of label incorporation and to ensure an isotopic steady state is reached for downstream metabolites.

Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity to preserve the in-vivo metabolic state. For suspension cells, this can be achieved by centrifuging the cells and immediately adding ice-cold 80% methanol.

-

Cell Lysis: Lyse the cells by vortexing and freeze-thaw cycles.

-

Extraction: Incubate the cell lysate at -20°C to precipitate proteins and other macromolecules.

-

Clarification: Centrifuge at high speed (e.g., 16,000 x g) at 4°C and collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator. Store dried samples at -80°C until analysis.

LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying the isotopic enrichment of cytarabine and its metabolites.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

-

Chromatography: Use a column suitable for polar molecules, such as a HILIC or a high-strength silica T3 column, to achieve separation of cytarabine from its endogenous, isobaric interference, cytidine.

-

Ionization: Employ electrospray ionization (ESI), typically in positive or negative ion mode depending on the specific metabolites.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (Q1) and a fragment ion (Q3) for each metabolite and its labeled isotopologues.

Data Presentation and Interpretation

Quantitative Data Tables

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fraction of each metabolite pool that contains a certain number of 13C atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Cytarabine Metabolites This table illustrates the expected data from tracing this compound through its primary metabolic pathway.

| Metabolite | Time Point | M+0 (Unlabeled) | M+3 (Labeled) | % Labeled |

| Cytarabine (ara-C) | 4h | 25% | 75% | 75.0% |

| 8h | 10% | 90% | 90.0% | |

| ara-CMP | 4h | 50% | 50% | 50.0% |

| 8h | 20% | 80% | 80.0% | |

| ara-CTP | 4h | 70% | 30% | 30.0% |

| 8h | 40% | 60% | 60.0% | |

| ara-U | 4h | 85% | 15% | 15.0% |

| 8h | 75% | 25% | 25.0% |

Table 2: LC-MS/MS MRM Transitions for this compound and its Metabolites This table provides the specific mass transitions that would be monitored in an LC-MS/MS experiment. The transitions for unlabeled cytarabine and ara-U are based on published methods. The labeled transitions are projected based on the addition of three 13C atoms.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Ionization Mode |

| Cytarabine (ara-C) | 244.0 | 112.0 | Positive |

| This compound | 247.0 | 115.0 | Positive |

| Ara-U | 245.1 | 113.1 | Negative |

| Ara-U-13C3 | 248.1 | 116.1 | Negative |

| ara-CTP | 484.0 | 159.0 (Phosphate) | Negative |

| ara-CTP-13C3 | 487.0 | 159.0 (Phosphate) | Negative |

Table 3: Impact of Cytarabine on Purine Metabolite Pools This table presents example data adapted from a study investigating the metabolic response to cytarabine, showcasing how tracing other labeled compounds (like 13C-adenine) can reveal cytarabine's impact. Data represents the fold change in labeled metabolite abundance after cytarabine treatment.

| Labeled Metabolite | Fold Change (+ Ara-C vs. Control) |

| 13C-AMP | +1.5 |

| 13C-GMP | +2.0 |

| 13C-IMP | +1.2 |

| 13C-dATP | +5.0 |

| 13C-dGTP | +1.8 |

Conclusion and Future Directions

The use of this compound as a metabolic tracer is an emerging frontier with the potential to significantly advance our understanding of this critical anticancer agent. While its application for full metabolic flux analysis is still in its infancy, the principles and protocols outlined in this guide provide a solid framework for researchers to begin exploring its metabolic fate and influence on the broader cellular network. By combining stable isotope tracing with advanced analytical techniques and computational modeling, it will be possible to identify key nodes of metabolic vulnerability, uncover novel mechanisms of drug resistance, and ultimately design more effective, personalized therapeutic strategies for patients with leukemia and other cancers. Future studies should focus on applying this technique to patient-derived samples and integrating the resulting metabolic data with other 'omics' datasets to build a comprehensive, systems-level view of cytarabine's action.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Cytarabine-13C3 in Leukemia Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational knowledge and proposed preliminary studies involving Cytarabine-13C3 in leukemia cell lines. The document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, offering insights into the mechanism of action of cytarabine, its metabolic fate, and the rationale for using stable isotope-labeled analogs in preclinical research. While direct studies on this compound are not extensively published, this guide synthesizes existing data on cytarabine (Ara-C) and outlines the experimental framework for utilizing its 13C-labeled counterpart to elucidate its metabolic flux and target engagement in leukemia cells.

Introduction to Cytarabine and the Rationale for 13C Labeling

Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Its efficacy is predicated on its intracellular conversion to the active triphosphate form, Ara-CTP, which acts as a competitive inhibitor of DNA polymerase and terminates DNA chain elongation, leading to cell cycle arrest and apoptosis.[1][3]

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. By tracing the incorporation of the heavy isotope, researchers can quantitatively map the metabolic fate of the drug, a process known as metabolic flux analysis.[4] This approach can provide critical insights into the drug's mechanism of action, identify pathways of resistance, and inform the development of more effective therapeutic strategies.

Quantitative Data on Cytarabine's Effects in Leukemia Cell Lines

Numerous studies have characterized the in vitro effects of unlabeled cytarabine (Ara-C) on various leukemia cell lines. This data provides a crucial baseline for designing and interpreting studies with this compound.

| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HL-60 | Varies (sensitive) | 72 | MTT | |

| MOLM-13 | Varies | 72 | MTT | |

| HEL | Varies | 72 | MTT | |

| K-562 | Varies (more resistant) | 72 | MTT | |

| THP-1 | Not specified | 24 | MTT | |

| U937 | Not specified | 24 | MTT |

Table 1: Comparative IC50 Values of Cytarabine in Various Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Treatment | Observation | Reference |

| U937 | Low-dose Ara-C (10-100 nM) | Induction of differentiation | |

| MOLM-13 | Low-dose Ara-C (10 nM) | Significant reduction in viable cells | |

| THP-1 & Primary AML cells | Ara-C with BMSC supernatant | Increased chemoresistance (higher IC50) |

Table 2: Summary of Key In Vitro Effects of Cytarabine on Leukemia Cell Lines. BMSC: Bone Marrow Stromal Cell.

Experimental Protocols

This section details the established and proposed methodologies for studying cytarabine and its labeled analogs in leukemia cell lines.

Cell Culture and Maintenance

-

Cell Lines: Human AML cell lines such as HL-60, U937, MOLM-13, and THP-1 are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of cytarabine or this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Trypan Blue Exclusion Assay: This method is used to count viable cells.

-

Harvest cells after treatment and resuspend in PBS.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Proposed Protocol for this compound Metabolic Tracing

This hypothetical protocol is based on standard methodologies for stable isotope labeling studies.

-

Cell Seeding and Adaptation:

-

Seed leukemia cells (e.g., MOLM-13) in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction.

-

Culture under standard conditions. For steady-state analysis, adapt the cells to a custom RPMI-1640 medium where unlabeled cytidine is replaced with a known concentration of this compound for at least 24-48 hours to ensure isotopic equilibrium.

-

-

Labeling:

-

Aspirate the standard medium and wash the cells once with PBS.

-

Add the pre-warmed 13C-labeling medium containing this compound.

-

Incubate for the desired labeling period (e.g., 0, 2, 4, 8, 24 hours) to trace the dynamic incorporation and metabolism.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.

-

Incubate at -80°C for 15 minutes to precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of cytarabine and its metabolites.

-

Signaling Pathways and Visualizations

Cytarabine's mechanism of action involves a complex interplay of metabolic activation, DNA incorporation, and the induction of cellular stress responses.

Cytarabine Metabolism and Mechanism of Action

Cytarabine enters the cell via nucleoside transporters and is phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP is then incorporated into DNA, leading to chain termination and cell death.

Caption: Metabolic activation of Cytarabine in leukemia cells.

DNA Damage Response Pathway

The incorporation of Ara-CTP into DNA induces replication stress, which activates the ATR/Chk1 signaling pathway, leading to cell cycle arrest.

Caption: ATR/Chk1 signaling pathway activated by Cytarabine.

Experimental Workflow for this compound Studies

The proposed workflow for investigating this compound in leukemia cell lines integrates cell culture, stable isotope labeling, and advanced analytical techniques.

Caption: Proposed workflow for this compound metabolic studies.

Conclusion

Preliminary studies with this compound in leukemia cell lines hold the promise of providing a deeper understanding of its metabolic fate and mechanisms of resistance. By leveraging the existing knowledge of cytarabine's pharmacology and employing stable isotope tracing methodologies, researchers can gain valuable insights to guide the development of more effective AML therapies. The experimental frameworks and baseline data presented in this guide offer a solid foundation for initiating such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]

- 4. benchchem.com [benchchem.com]

Unveiling the Antiviral Potential of Cytarabine-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine, a well-established antimetabolite in cancer chemotherapy, has long been recognized for its antiviral properties. This technical guide delves into the core antiviral characteristics of Cytarabine, with the understanding that its isotopically labeled form, Cytarabine-13C3, exhibits identical biological activity. The primary mechanism of action revolves around its conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor of viral DNA polymerase and is incorporated into the nascent viral DNA, leading to chain termination and the cessation of replication. This document provides a comprehensive overview of the quantitative antiviral data, detailed experimental protocols for assessing its efficacy, and a visual representation of the key molecular pathways and experimental workflows.

Introduction

Cytarabine, also known as arabinosylcytosine (Ara-C), is a synthetic pyrimidine nucleoside analog of deoxycytidine.[1] While its primary clinical application is in the treatment of various hematological malignancies, its structural similarity to natural nucleosides allows it to interfere with the replication of DNA viruses.[1] The isotopic labeling in this compound does not alter its biological function, making it a valuable tool for pharmacokinetic and metabolic studies while retaining the antiviral properties of the parent compound. This guide will focus on the antiviral aspects of Cytarabine, providing a foundational resource for researchers exploring its potential as a viral therapeutic.

Mechanism of Antiviral Action

The antiviral activity of Cytarabine is contingent on its intracellular phosphorylation to Cytarabine triphosphate (Ara-CTP). This process is catalyzed by host cell kinases. Ara-CTP then exerts its antiviral effects through a dual mechanism:

-

Inhibition of Viral DNA Polymerase: Ara-CTP competitively inhibits viral DNA polymerase, an essential enzyme for the replication of the viral genome.[1]

-

Incorporation into Viral DNA: Ara-CTP can be incorporated into the growing viral DNA strand. The arabinose sugar moiety in its structure sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the production of non-functional viral genomes.[1]

This mechanism is particularly effective against rapidly replicating DNA viruses.

References

A Comprehensive Technical Guide to the Stability and Degradation of Cytarabine-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and degradation pathways of Cytarabine, with direct applicability to its isotopically labeled form, Cytarabine-13C3. Given that isotopic labeling with 13C is not expected to alter the chemical reactivity, the stability profile and degradation mechanisms of this compound are considered identical to those of the unlabeled compound. This guide offers detailed experimental protocols, quantitative stability data, and visual representations of key pathways to support research and development activities.

Introduction to Cytarabine

Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that serves as a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] It functions as an antimetabolite, interfering with DNA synthesis and repair.[1] Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3]

Chemical Stability and Degradation Profile

The stability of cytarabine is influenced by several factors, including temperature, pH, concentration, and the presence of oxidative agents. The primary degradation product of cytarabine is the inactive metabolite, uracil arabinoside.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies have shown that cytarabine is susceptible to degradation under alkaline and oxidative conditions. It is significantly more sensitive to alkaline hydrolysis than acidic hydrolysis, degrading approximately 10 times faster under alkaline conditions.

Table 1: Summary of Forced Degradation Conditions and Observations for Cytarabine

| Stress Condition | Reagent/Method | Observation | Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl | Minimal degradation | Uracil Arabinoside |

| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | Uracil Arabinoside |

| Oxidative Degradation | 3% H₂O₂ | Significant degradation | Uracil Arabinoside |

| Photodegradation | UV light exposure | Minimal degradation | Not significant |

| Thermal Degradation | Heat | Minimal degradation | Not significant |

Source: Data synthesized from multiple forced degradation studies.

Stability in Solution

The stability of cytarabine in solution is critical for its preparation and administration. Several studies have evaluated its stability in various diluents and storage conditions.

Table 2: Chemical Stability of Cytarabine Solutions

| Concentration | Diluent | Storage Temperature | Container | Stability Duration |

| 1 mg/mL, 5 mg/mL, 10 mg/mL | 0.9% NaCl | 2-8°C | Polypropylene syringes | 28 days |

| 1 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 14 days |

| 5 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 8 days |

| 10 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 5 days |

| 0.19 mg/mL, 7.6 mg/mL | 0.9% NaCl | 20-25°C | Polyolefine bags | 84 days |

Note: Stability is defined as retaining at least 90% of the initial concentration.

Degradation Pathways

The primary degradation pathway for cytarabine, both in vitro and in vivo, is enzymatic deamination to the inactive uracil arabinoside. This reaction is catalyzed by the enzyme cytidine deaminase (CDA).

Caption: Enzymatic degradation of Cytarabine to Uracil Arabinoside.

Metabolic and Signaling Pathways

The therapeutic effect of cytarabine is dependent on its intracellular activation and subsequent interaction with cellular machinery.

Intracellular Activation of Cytarabine

Once inside the cell, cytarabine is converted to its active triphosphate form, Ara-CTP, through a series of phosphorylation steps.

Caption: Multi-step enzymatic activation of Cytarabine.

Mechanism of Action and Impact on DNA Synthesis

Ara-CTP, the active metabolite, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation halts DNA chain elongation and inhibits DNA polymerase, ultimately leading to cell cycle arrest and apoptosis.

Caption: Inhibition of DNA synthesis by active Cytarabine.

High-Dose Cytarabine and Alternative Signaling

High-dose cytarabine therapy may induce a more pronounced cellular response. A significant decrease in ATP levels, leading to an increased AMP/ATP ratio, can activate the AMP-activated protein kinase (AMPK) pathway. Activated AMPK can then phosphorylate and activate Forkhead Box O (FoxO) transcription factors, promoting cell cycle arrest.

Caption: AMPK-FoxO signaling induced by high-dose Cytarabine.

Experimental Protocols

Accurate assessment of cytarabine stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Stability-Indicating HPLC Method

This protocol describes a general stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of cytarabine and its primary degradant, uracil arabinoside.

Objective: To separate and quantify cytarabine from its degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 2.8) and an organic modifier (e.g., acetonitrile). A common ratio is 98:2 (v/v) aqueous to organic.

-

Flow Rate: 0.7 - 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Preparation of Solutions:

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of cytarabine reference standard in the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-150 µg/mL).

-

Sample Preparation: Dilute the cytarabine formulation or stability sample with the mobile phase to a concentration within the calibration range.

Method Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness.

Caption: Workflow for HPLC analysis of Cytarabine stability.

Forced Degradation Protocol

Objective: To assess the intrinsic stability of cytarabine under various stress conditions.

Procedure:

-

Prepare solutions of cytarabine (e.g., 1 mg/mL) in the respective stress media.

-

Acidic Condition: 0.1 M HCl, heat at 60°C for a specified time.

-

Alkaline Condition: 0.1 M NaOH, at room temperature for a specified time.

-

Oxidative Condition: 3% H₂O₂, at room temperature for a specified time.

-

Photolytic Condition: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

-

Thermal Condition: Heat the solid drug or solution at a high temperature (e.g., 80°C).

-

At designated time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.

-

Analyze the stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation of cytarabine, with direct relevance to this compound. The provided data and protocols are intended to assist researchers and drug development professionals in designing and executing stability studies, understanding the metabolic fate of the drug, and developing robust analytical methods. The key takeaways are the susceptibility of cytarabine to alkaline and oxidative degradation, with uracil arabinoside being the primary degradant, and the well-established intracellular activation pathway that is essential for its therapeutic activity.

References

- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Cytarabine-13C3 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cytarabine-13C3, a stable isotope-labeled form of the antineoplastic agent Cytarabine. Understanding the solubility of this compound is critical for its effective use in a wide range of research and development applications, from in vitro assays to preclinical studies. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the metabolic activation pathway of Cytarabine.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, several sources provide qualitative descriptions of its solubility. For reference, quantitative data for the unlabeled parent compound, Cytarabine, is also included, though it is important to note the significant variability across different sources.

Table 1: Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble when warmed[1][2][3] |

| Water | Slightly soluble[1][2] |

| Dimethylformamide (DMF) | Soluble |

Table 2: Reported Solubility of Unlabeled Cytarabine

| Solvent | Reported Solubility | Source |

| DMSO | ~0.2 mg/mL | Cayman Chemical |

| DMSO | 49 mg/mL (201.46 mM) | Selleck Chemicals |

| DMSO | to 50 mM | R&D Systems |

| Water | Freely soluble | DailyMed |

| Water | 49 mg/mL | Selleck Chemicals |

| Water | to 100 mM | R&D Systems |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | Cayman Chemical |

| Ethanol | Insoluble | Selleck Chemicals |

| Ethanol | Slightly soluble | DailyMed |

| Chloroform | Slightly soluble | DailyMed |

Note on Discrepancies: The significant variations in the reported solubility of unlabeled Cytarabine may be attributable to differences in experimental conditions, such as temperature, pH, and the physical form of the compound (e.g., crystalline vs. amorphous). Researchers should consider these factors when preparing solutions.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a laboratory setting. This protocol is based on established methods for solubility testing of chemical compounds.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatic shaker or incubator

-

Calibrated pipettes

-

Clear glass vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials. A starting point could be to add 10 mg of the compound to 1 mL of each solvent.

-

Ensure the compound is in excess by observing a visible amount of undissolved solid.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a period of 24 to 48 hours. This allows the solutions to reach equilibrium.

-

For solvents like DMSO where warming is suggested, the equilibration can be performed at a slightly elevated temperature (e.g., 37°C).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the supernatant samples by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent under the specified conditions.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Metabolic Activation of Cytarabine

Cytarabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its efficacy is dependent on the balance between activating and inactivating enzymes within the target cell.

Once transported into the cell, Cytarabine is converted to its monophosphate form (Ara-CMP) by deoxycytidine kinase (dCK). Subsequently, it is further phosphorylated to its diphosphate (Ara-CDP) and active triphosphate (Ara-CTP) forms by cytidylate kinase and nucleoside diphosphate kinase, respectively. The active metabolite, Ara-CTP, acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis and repair. Conversely, Cytarabine can be inactivated by cytidine deaminase (CDA) into the non-toxic uracil arabinoside (Ara-U), or its phosphorylated forms can be dephosphorylated by 5'-nucleotidases.

Metabolic Pathway of Cytarabine

Caption: Metabolic activation and inactivation pathways of Cytarabine.

References

Navigating Isotopic Purity: A Technical Guide to Commercial Cytarabine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of isotopic labeling purity for commercially available Cytarabine-¹³C₃. As an essential tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative mass spectrometry, understanding the isotopic purity of Cytarabine-¹³C₃ is paramount for data accuracy and experimental reproducibility. This document provides a summary of available data, detailed experimental protocols for purity assessment, and logical workflows to guide researchers in their applications.

Understanding Isotopic Purity of Cytarabine-¹³C₃

Cytarabine-¹³C₃ is a stable isotope-labeled version of the chemotherapy agent Cytarabine. The labeling involves the replacement of three naturally occurring Carbon-12 atoms with Carbon-13 atoms within the pyrimidinone ring. The molecular formula is represented as C₆[¹³C]₃H₁₃N₃O₅. The key quality attribute for this compound is its isotopic purity, which refers to the percentage of the molecules that contain the desired three ¹³C atoms (the M+3 isotopologue) relative to molecules with fewer or no ¹³C labels.

High isotopic purity is crucial to minimize analytical interference from the unlabeled drug and to ensure accurate quantification. Commercial suppliers of Cytarabine-¹³C₃ provide a Certificate of Analysis (CoA) with each specific lot, which contains detailed quantitative data on both chemical and isotopic purity. While these CoAs are not always publicly available, the information below represents typical purity levels and the methodologies used for their determination.

Quantitative Data on Isotopic Purity

Quantitative data regarding the isotopic purity of commercial Cytarabine-¹³C₃ is typically provided on the lot-specific Certificate of Analysis from the manufacturer. While specific CoAs for Cytarabine-¹³C₃ were not publicly available during this research, data from similar ¹³C-labeled compounds and general product information suggest high levels of enrichment.

| Parameter | Typical Specification | Method of Analysis | Notes |

| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry (MS) | Refers to the percentage of the labeled carbon positions that are ¹³C. |

| Isotopic Purity (M+3 Abundance) | ≥95% | Mass Spectrometry (MS) | Represents the percentage of the total compound that is the desired M+3 isotopologue. Cayman Chemical specifies a purity of ≥95% for their Cytarabine-¹³C₃[1]. |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of other chemical impurities. |

Note: The table above is representative. Researchers must consult the Certificate of Analysis for the specific lot of Cytarabine-¹³C₃ being used for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for labeled compounds like Cytarabine-¹³C₃ relies on sophisticated analytical techniques. Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary methods employed.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of a labeled compound. It can distinguish between the unlabeled compound (M), and its isotopologues (M+1, M+2, M+3, etc.).

Methodology:

-

Sample Preparation: A dilute solution of Cytarabine-¹³C₃ is prepared in a suitable solvent, typically a mixture of methanol and water.

-

Chromatographic Separation (LC-MS): The sample is injected into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities before it enters the mass spectrometer. This is crucial for ensuring that the measured isotopic distribution is solely from the compound of interest.

-

Mass Analysis: The separated analyte is ionized (commonly using Electrospray Ionization - ESI) and enters the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer is operated in high-resolution mode to resolve the isotopic peaks.

-

Data Acquisition: A full scan mass spectrum is acquired over the relevant mass-to-charge (m/z) range for Cytarabine.

-

Data Analysis:

-

The peak intensities for the unlabeled Cytarabine (M), M+1, M+2, and the desired M+3 isotopologues are measured.

-

The natural abundance of isotopes (primarily ¹³C in the unlabeled portion of the molecule) is corrected for to accurately determine the contribution from the intentional labeling.

-

The isotopic purity is calculated as the ratio of the intensity of the M+3 peak to the sum of the intensities of all isotopic peaks (M, M+1, M+2, M+3, etc.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the isotopic distribution, ¹³C-NMR spectroscopy can confirm the positions of the ¹³C labels and provide a quantitative measure of enrichment at each labeled site.

Methodology:

-

Sample Preparation: A concentrated solution of Cytarabine-¹³C₃ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: A quantitative ¹³C-NMR spectrum is acquired. This requires a long relaxation delay between pulses to ensure full relaxation of the carbon nuclei for accurate integration.

-

Data Analysis: The signals corresponding to the ¹³C-labeled carbon atoms in the pyrimidinone ring will be significantly enhanced. The isotopic enrichment can be determined by comparing the integrals of these signals to the signals of the naturally abundant ¹³C carbons in the ribose sugar moiety, or to an internal standard of known concentration.

Signaling Pathways and Logical Relationships

The primary application of Cytarabine-¹³C₃ is not in modulating signaling pathways directly, but rather in tracing the metabolic fate of its parent compound, Cytarabine. Once administered, Cytarabine is phosphorylated intracellularly to its active triphosphate form, Ara-CTP, which then acts as a competitive inhibitor of DNA polymerase.

References

Exploring the Uptake and Transport of Cytarabine-13C3 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the uptake and transport of the anti-leukemic drug cytarabine, with a specific focus on the use of its stable isotope-labeled form, Cytarabine-13C3, in research settings. This document details the key cellular transporters, metabolic pathways, and regulatory signaling cascades that influence cytarabine's efficacy. Furthermore, it offers detailed experimental protocols and quantitative data to aid in the design and interpretation of studies aimed at understanding and overcoming cytarabine resistance in cancer cells.

Introduction to Cytarabine and the Role of Stable Isotope Labeling

Cytarabine, a pyrimidine analog also known as arabinosylcytosine (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its therapeutic action relies on its intracellular conversion to the active triphosphate form, ara-CTP, which inhibits DNA polymerase and terminates DNA chain elongation, leading to cell death, particularly in rapidly dividing cancer cells.[1][2]

The efficacy of cytarabine is critically dependent on its transport across the cancer cell membrane and its subsequent intracellular metabolism.[3][4] Understanding these processes is paramount for optimizing therapeutic strategies and overcoming drug resistance. The use of stable isotope-labeled compounds, such as this compound, in conjunction with sensitive analytical techniques like mass spectrometry, allows for precise tracing and quantification of the drug's uptake, accumulation, and metabolic fate within cancer cells, without the complications associated with radioactive isotopes.

Mechanisms of Cytarabine Transport in Cancer Cells

The hydrophilic nature of cytarabine necessitates carrier-mediated transport for its entry into cells. This process is primarily facilitated by two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The most well-characterized members are hENT1 (SLC29A1) and hENT2 (SLC29A2). hENT1 is considered the primary transporter responsible for cytarabine uptake in human leukemia cells. Reduced expression of hENT1 is a common mechanism of cytarabine resistance.

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against a concentration gradient, a process driven by the sodium gradient. hCNT1 and hCNT3 have been shown to transport cytarabine.

Efflux Transporters: In addition to influx transporters, ATP-binding cassette (ABC) transporters, such as MRP4, MRP5, and MRP8, can actively export cytarabine from cancer cells, contributing to reduced intracellular drug concentrations and resistance.

Quantitative Insights into Cytarabine Activity and Transporter Expression

The sensitivity of cancer cells to cytarabine varies significantly across different cell lines, as reflected in their half-maximal inhibitory concentration (IC50) values. This variability is often linked to the expression levels of the key nucleoside transporters.

| Cell Line | Cancer Type | Cytarabine IC50 (µM) |

| KG-1 | Acute Myeloid Leukemia | ~0.1 - 1.0 |

| MOLM13 | Acute Myeloid Leukemia | ~0.05 - 0.5 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 |

| Jurkat | Acute Lymphoblastic Leukemia | ~0.16 |

Note: IC50 values can vary depending on experimental conditions such as drug exposure time and viability assay used.

| Transporter | Cancer Type/Cell Lines | Expression Level Notes |

| hENT1 | Pancreatic Cancer, AML | High expression is often correlated with better response to nucleoside analogs. Low expression is a key factor in cytarabine resistance. |

| hENT2 | Colon Cancer, Rectal Cancer, Chronic Lymphocytic Leukemia | Highly expressed in several colorectal and rectal cancer cell lines. Protein levels have been correlated with fludarabine sensitivity in CLL. |

| hCNT1 | Various | Contributes to cytarabine uptake. |

| hCNT3 | Renal Proximal Tubule Cells, various | Implicated in the uptake of purine analogs. |

Experimental Protocols

This compound Uptake Assay Using LC-MS/MS

This protocol outlines a general procedure for quantifying the uptake of this compound in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound solution of known concentration

-

Extraction solvent (e.g., 80:20 methanol:water), ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Cell Culture: Culture cells overnight or until they reach the desired confluency.

-

Drug Incubation:

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add pre-warmed culture medium containing a known concentration of this compound.

-

Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Uptake and Cell Lysis:

-

To stop the uptake, rapidly aspirate the drug-containing medium.

-

Immediately wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Add a defined volume of ice-cold extraction solvent to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube.

-

The sample may require further processing such as drying and reconstitution in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using an HPLC-MS/MS method optimized for the detection and quantification of this compound. This typically involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Establish a standard curve using known concentrations of this compound to enable absolute quantification.

-

-

Data Analysis:

-

Quantify the intracellular concentration of this compound at each time point.

-

Normalize the data to cell number or total protein content to account for variations in cell density.

-

This compound Uptake Assay Workflow

Signaling Pathways Modulating Cytarabine Transport and Sensitivity

The expression and activity of nucleoside transporters are subject to regulation by various intracellular signaling pathways, which in turn can impact a cell's sensitivity to cytarabine.

JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, has been shown to negatively regulate the expression of hENT1. This suggests that cellular stress responses that activate JNK could contribute to acquired resistance to cytarabine by downregulating its primary transporter.

FLT3 Signaling: In pediatric acute leukemia, a positive correlation has been observed between the expression of FMS-like tyrosine kinase 3 (FLT3) and hENT1. Inhibition of FLT3 can lead to a decrease in hENT1 expression and function, thereby reducing cytarabine uptake. This highlights the intricate link between oncogenic signaling pathways and drug transport mechanisms.

DUSP1 Signaling: The dual-specificity phosphatase 1 (DUSP1), which negatively regulates the MAPK pathway, has also been implicated in cytarabine sensitivity in AML.

Regulation of Cytarabine Transport

Cytarabine Cellular Pathway

Conclusion

The uptake and transport of cytarabine are complex, multi-faceted processes that are central to its anti-cancer activity. The use of this compound provides a powerful tool for dissecting these mechanisms in detail. A thorough understanding of the roles of influx and efflux transporters, the intricacies of intracellular metabolism, and the influence of cellular signaling pathways is essential for developing strategies to enhance cytarabine efficacy and overcome the significant clinical challenge of drug resistance. This guide provides a foundational framework for researchers to design and execute meaningful investigations into the cellular pharmacology of this vital chemotherapeutic agent.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytarabine - Wikipedia [en.wikipedia.org]

Methodological & Application

Quantitative Analysis of Cytarabine in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Application Note

Introduction

Cytarabine (ara-C) is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and lymphocytic leukemia.[1][2] As an S-phase specific antimetabolite, prolonged exposure to cytotoxic concentrations is crucial for its therapeutic efficacy.[3] However, cytarabine exhibits significant inter-individual pharmacokinetic variability and is rapidly metabolized in vivo to the inactive uracil arabinoside (ara-U) by cytidine deaminase.[3][4] This metabolic instability and short half-life of less than 10 minutes necessitate robust and sensitive bioanalytical methods for its quantification in plasma to support pharmacokinetic studies and therapeutic drug monitoring.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of cytarabine in human plasma. The use of a stable isotope-labeled internal standard, Cytarabine-13C3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method is suitable for clinical research and drug development applications.

Principle

The method involves the extraction of cytarabine and the internal standard (this compound) from human plasma via protein precipitation. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Cytarabine (ara-C)

-

This compound (ara-C 13C3)

-

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Tetrahydrouridine (THU) - cytidine deaminase inhibitor

-

-

Plasma:

-

Human plasma (K2-EDTA)

-

Experimental Protocols

Sample Preparation

Due to the rapid enzymatic degradation of cytarabine in biological matrices, it is crucial to stabilize the blood samples immediately upon collection.

-

Blood Collection and Stabilization: Collect whole blood in tubes containing K2-EDTA and tetrahydrouridine (THU) at a final concentration of approximately 40 µg/mL.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store plasma samples at -70°C until analysis.

-

Protein Precipitation:

-

To 50 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.0 min: Ramp to 95% B

-

2.0-2.5 min: Hold at 95% B

-

2.5-2.6 min: Return to 5% B

-

2.6-3.5 min: Equilibrate at 5% B

-

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Cytarabine: m/z 244.0 → 112.0

-

This compound: m/z 247.0 → 115.0

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

Calibration Curve

The method was linear over a concentration range of 0.5 to 500 ng/mL for cytarabine in human plasma. The calibration curve was constructed by plotting the peak area ratio of cytarabine to this compound against the concentration of cytarabine. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Concentration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Equation | y = mx + c |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 75 | < 8% | ± 8% | < 8% | ± 8% |

| High | 400 | < 8% | ± 8% | < 8% | ± 8% |

The acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% for the lower limit of quantification).

Recovery

The extraction recovery of cytarabine was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1.5 | > 85% |

| Medium | 75 | > 85% |

| High | 400 | > 85% |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of cytarabine in plasma.

Caption: Simplified signaling pathway of cytarabine's mechanism of action.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of cytarabine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of cytarabine, aiding in the optimization of dosing strategies and the development of new therapeutic regimens. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis.

References

- 1. eurofins.com [eurofins.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. imcr.uzh.ch [imcr.uzh.ch]

- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Intracellular Cytarabine Triphosphate (Ara-CTP) Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine, also known as Ara-C, is a cornerstone chemotherapy agent for various hematological malignancies, including acute myeloid leukemia (AML) and lymphoma.[1] It is a pyrimidine analog that, to exert its cytotoxic effect, must be transported into the cell and sequentially phosphorylated to its active form, cytarabine triphosphate (Ara-CTP).[2][3] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP), inhibiting DNA polymerase and terminating DNA chain elongation, which ultimately halts DNA synthesis and repair.[1][2]

The intracellular concentration of Ara-CTP is a critical determinant of cytarabine's therapeutic efficacy and is influenced by the balance between activating kinases (e.g., deoxycytidine kinase, DCK) and deactivating enzymes. Consequently, quantifying intracellular Ara-CTP levels is crucial for pharmacokinetic studies, understanding resistance mechanisms, and optimizing dosing regimens. This application note provides a detailed protocol for the sensitive and selective quantification of intracellular Ara-CTP using a stable isotope-labeled internal standard (e.g., Cytarabine-¹³C₃-triphosphate) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cytarabine Metabolic Pathway